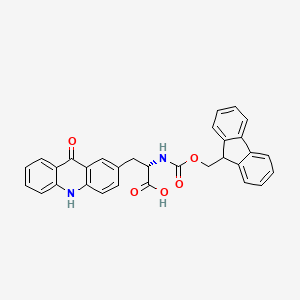![molecular formula C14H11BrN2O2S2 B2425098 5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-75-9](/img/structure/B2425098.png)
5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a synthetic compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives are known for their antibacterial activity .
Synthesis Analysis
The compound was synthesized with a yield of 65% . The synthesis process involved the use of NMR (Nuclear Magnetic Resonance) spectroscopy for structural analysis . The 1H NMR and 13C NMR data provided in the source can be used to confirm the structure of the synthesized compound.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using its empirical formula and molecular weight. The empirical formula is C5H3BrOS and the molecular weight is 191.05 . The compound contains elements such as carbon, hydrogen, bromine, oxygen, and sulfur .Chemical Reactions Analysis
The compound, being a derivative of thiazole, is expected to exhibit similar chemical reactions to other thiazole compounds. Thiazoles are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.637 and a density of 1.607 g/mL at 25 °C . It has a boiling point of 105-107 °C/11 mmHg .Scientific Research Applications
Organic Synthesis and Building Blocks
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for designing novel molecules and reactions.
Anti-Markovnikov Alkene Hydromethylation
- The combination of protodeboronation with a Matteson–CH₂–homologation enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but was previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility .
FLT3 Inhibition in Cancer Therapy
- A derivative of this compound, Compound 7 (AC220) , was identified as a potent and selective FLT3 inhibitor. It exhibits good pharmaceutical properties, excellent pharmacokinetic (PK) profiles, and superior efficacy and tolerability in tumor xenograft models . FLT3 inhibitors are crucial in treating certain types of leukemia.
Regioselective Synthesis
- Researchers have synthesized 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using successive direct lithiations and a bromination reaction starting from thiophene. This regioselective approach provides access to structurally diverse derivatives for further exploration .
Mechanism of Action
Target of Action
The compound, 5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity by interacting with their targets and causing changes that inhibit the growth of bacteria . The compound’s interaction with its targets could lead to the inhibition of essential enzymes, thereby disrupting the normal functioning of the bacteria.
Biochemical Pathways
Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to bacterial growth and survival .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This could lead to the death of the bacteria, thereby exhibiting an antibacterial effect.
Future Directions
Thiazole derivatives, including “5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide”, have shown promising results in antibacterial activity . Future research could focus on exploring their potential in medical applications, particularly as antibacterial agents. Additionally, further studies could investigate the compound’s properties and mechanisms of action to optimize its efficacy and safety.
properties
IUPAC Name |
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-2-19-8-4-3-5-9-12(8)16-14(21-9)17-13(18)10-6-7-11(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJKZGPQUSQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

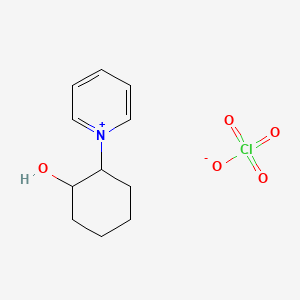
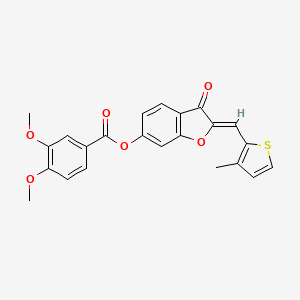
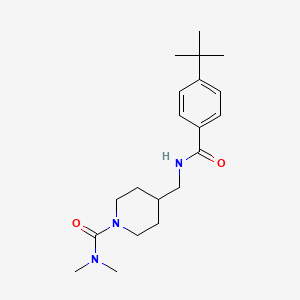
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2425020.png)
![3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2425022.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2425023.png)
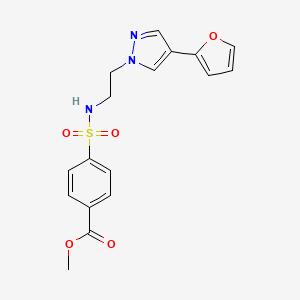
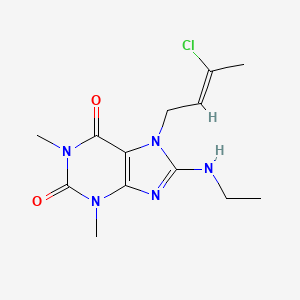
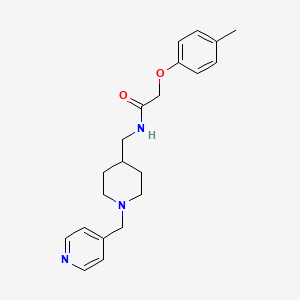
![N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2425029.png)
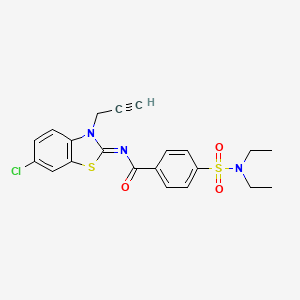
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2425031.png)
![2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2425034.png)
